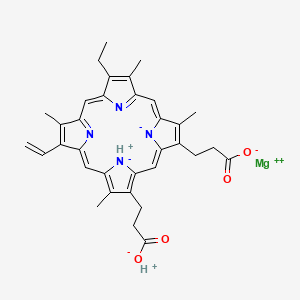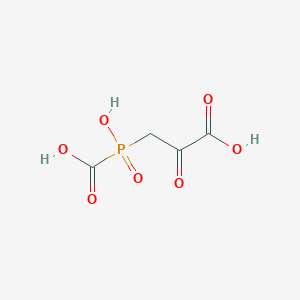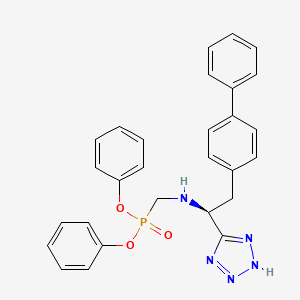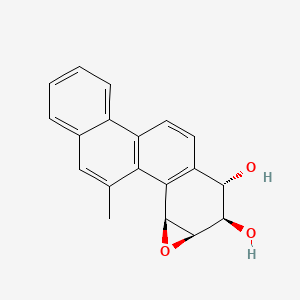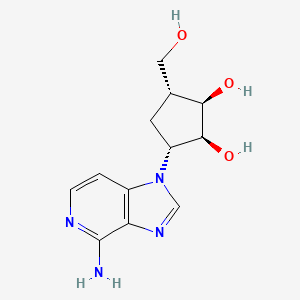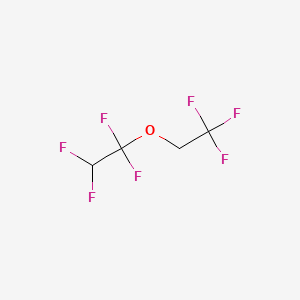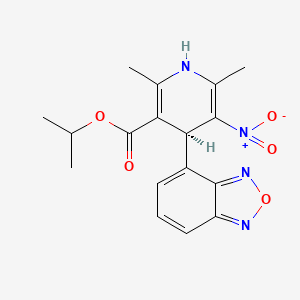![molecular formula C72H87N9O28 B1218607 2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid CAS No. 126985-52-2](/img/structure/B1218607.png)
2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid is a natural product found in Amycolatopsis orientalis with data available.
科学的研究の応用
Biochemical Implications and Interactions
The complex nature of the compound suggests it may be involved in various biochemical processes or could serve as a potential framework for drug development due to its intricate structure. Research has shown that compounds with similarly complex structures have been involved in the modification of proteins through processes like glycation, which is relevant in the context of diabetes and neurodegenerative diseases. For instance, Methylglyoxal, a compound known for modifying proteins and forming advanced glycation end-products, has been extensively studied for its biological implications, including its role in diabetes complications and potential anticancer activities (Nemet, Varga-Defterdarović, & Turk, 2006).
Potential Therapeutic Applications
The compound's structural complexity may offer unique binding sites for therapeutic targets. Similar compounds have been identified as potential inhibitors or modulators of specific biological pathways. For example, certain compounds have been identified for their potential in managing diabetes through the inhibition of enzymes like dipeptidyl peptidase-IV and protein-tyrosine phosphatase 1B (Muthusamy & Krishnasamy, 2016).
Analytical and Synthetic Chemistry Applications
In analytical and synthetic chemistry, similar complex compounds are often used to explore new synthetic pathways or as probes in the study of chemical reactions and interactions. The synthesis and characterization of such compounds provide valuable insights into their structural and functional properties, potentially leading to the development of novel materials or catalysts. For instance, research on compounds like 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid has contributed to our understanding of fluorescent probes for biological applications (Fa et al., 2015).
Environmental and Industrial Applications
The compound's structural complexity might also find applications in environmental and industrial contexts, such as in the development of new materials with specific optical, electronic, or catalytic properties. Complex organic frameworks, for example, have been synthesized for their potential applications in catalysis, material science, and environmental remediation (Kumar & Mishra, 2007).
特性
CAS番号 |
126985-52-2 |
|---|---|
製品名 |
2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid |
分子式 |
C72H87N9O28 |
分子量 |
1526.5 g/mol |
IUPAC名 |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C72H87N9O28/c1-26(2)17-38(75-6)63(94)80-51-54(88)29-7-12-34(13-8-29)104-42-19-32-20-43(60(42)108-71-61(57(91)55(89)44(25-82)106-71)109-70-58(92)56(90)53(87)27(3)103-70)105-35-14-9-30(10-15-35)59(107-46-24-72(5,74)62(93)28(4)102-46)52-68(99)79-50(69(100)101)37-21-33(83)22-41(85)47(37)36-18-31(11-16-40(36)84)48(65(96)81-52)78-66(97)49(32)77-64(95)39(23-45(73)86)76-67(51)98/h7-16,18-22,26-28,38-39,44,46,48-59,61-62,70-71,75,82-85,87-93H,17,23-25,74H2,1-6H3,(H2,73,86)(H,76,98)(H,77,95)(H,78,97)(H,79,99)(H,80,94)(H,81,96)(H,100,101) |
InChIキー |
APHXQKPMYQJNNO-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=CC=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)CO)O)O)O)O)O |
同義語 |
MM 49721 MM-49721 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



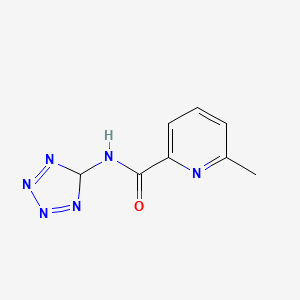
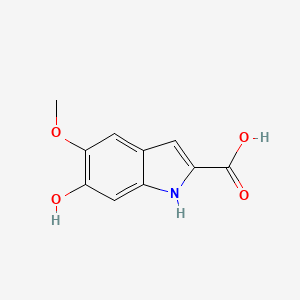
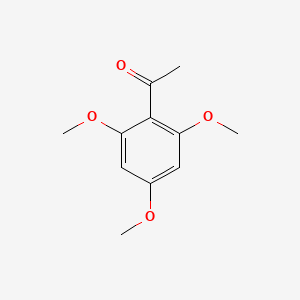
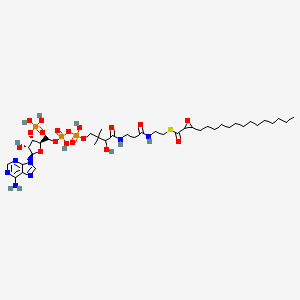
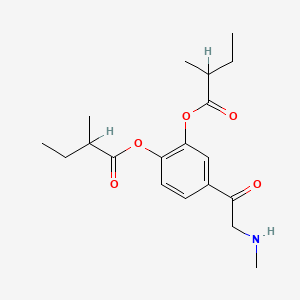
![Bis[3-(diethylamino)propyl] fluoranthene-3,8-dicarboxylate](/img/structure/B1218532.png)
![2-[4-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid](/img/structure/B1218537.png)
